molecular formula C17H12N2O B4996138 3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile

3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile

Cat. No. B4996138
M. Wt: 260.29 g/mol
InChI Key: QVDNTKRHBFGZMO-YBEGLDIGSA-N
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Description

3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile, also known as MPPF, is a chemical compound that has been widely used in scientific research. It is a selective antagonist for the serotonin receptor subtype 1A (5-HT1A), which plays an important role in regulating mood, anxiety, and other physiological processes.

Mechanism of Action

3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile is a selective antagonist for the 5-HT1A receptor, which means that it blocks the binding of serotonin to this receptor. The 5-HT1A receptor is a G protein-coupled receptor that is widely distributed in the brain and other tissues. It is involved in the regulation of mood, anxiety, and other physiological processes. By blocking the 5-HT1A receptor, this compound can modulate these processes and provide insights into the role of this receptor in various physiological and pathological conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the dose, route of administration, and other factors. In animal models, this compound has been shown to reduce anxiety-like behavior, increase locomotor activity, and modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as the dopaminergic and noradrenergic systems.

Advantages and Limitations for Lab Experiments

3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile has several advantages for lab experiments, including its high selectivity for the 5-HT1A receptor, its ability to cross the blood-brain barrier, and its relatively long half-life. However, this compound also has several limitations, including its potential toxicity at high doses, its limited solubility in water, and its potential interactions with other drugs or chemicals.

Future Directions

There are several future directions for research on 3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile and the 5-HT1A receptor. One direction is to study the role of the 5-HT1A receptor in various pathological conditions, such as depression, anxiety disorders, and schizophrenia. Another direction is to develop new drugs that target the 5-HT1A receptor and have improved pharmacological properties, such as higher selectivity, better solubility, and reduced toxicity. Finally, future research could explore the potential of this compound and other 5-HT1A receptor antagonists as therapeutic agents for various disorders.

Synthesis Methods

3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile can be synthesized by reacting 2-methoxybenzaldehyde with malononitrile in the presence of piperidine to obtain 2-(2-methoxyphenyl)acetonitrile. This compound is then reacted with 3-bromobenzonitrile in the presence of potassium carbonate and copper powder to obtain this compound.

Scientific Research Applications

3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile has been widely used in scientific research to study the role of the 5-HT1A receptor in various physiological processes. It has been used in animal models to study anxiety, depression, and other mood disorders. This compound has also been used to study the effects of other drugs on the 5-HT1A receptor, such as the selective serotonin reuptake inhibitors (SSRIs) and the atypical antipsychotic drugs.

properties

IUPAC Name

3-[(E)-1-cyano-2-(2-methoxyphenyl)ethenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c1-20-17-8-3-2-6-15(17)10-16(12-19)14-7-4-5-13(9-14)11-18/h2-10H,1H3/b16-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDNTKRHBFGZMO-YBEGLDIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(/C#N)\C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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